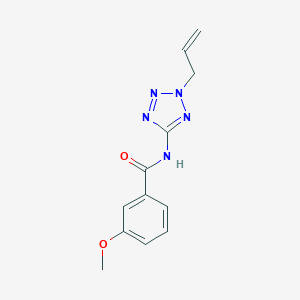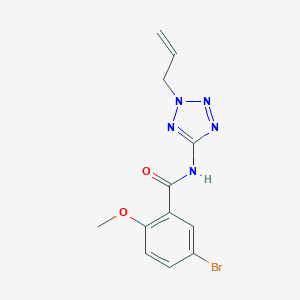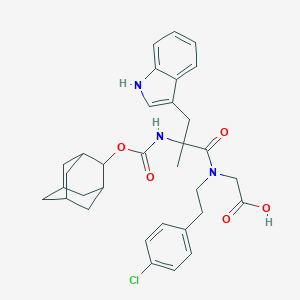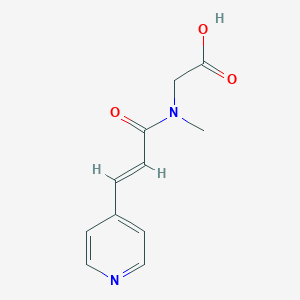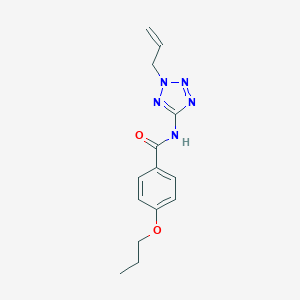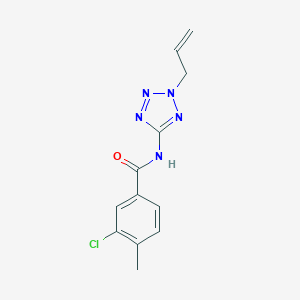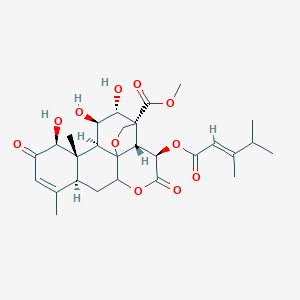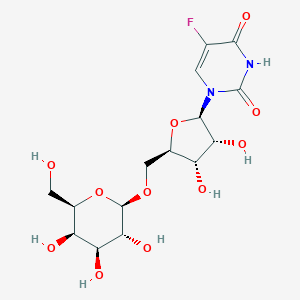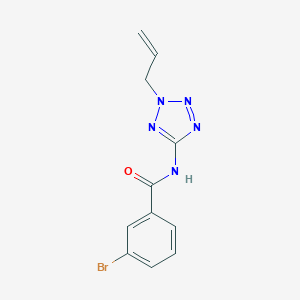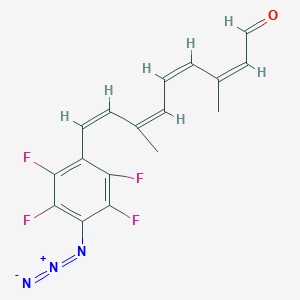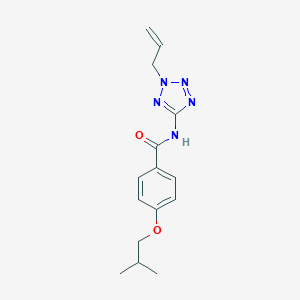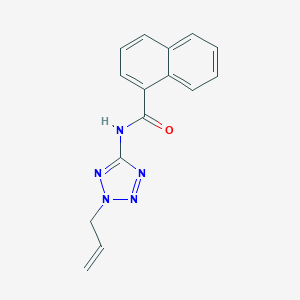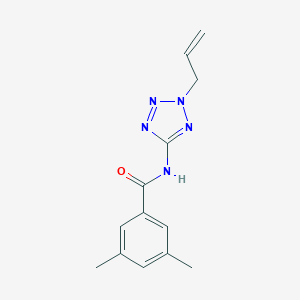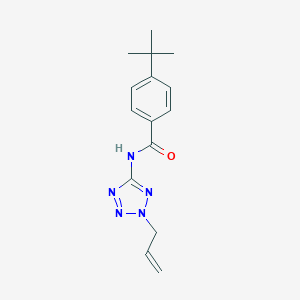![molecular formula C17H15N5O B235086 N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide, also known as YL-0919, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide is not fully understood. However, several studies have suggested that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide exerts its biological effects by modulating various signaling pathways. For example, Li et al. (2019) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide inhibited the production of pro-inflammatory cytokines by suppressing the activation of the NF-κB signaling pathway. Another study conducted by Wang et al. (2018) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide induced apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 signaling pathway.
Biochemical and Physiological Effects
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide has been found to exhibit several biochemical and physiological effects. In a study conducted by Li et al. (2019), N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in LPS-stimulated macrophages. Another study conducted by Wang et al. (2018) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide induced apoptosis in human hepatocellular carcinoma cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits low toxicity, which makes it a suitable candidate for in vivo studies. Another advantage is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design specific experiments to study its effects.
Orientations Futures
There are several future directions for studying N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its dosing and administration. Furthermore, future studies should focus on elucidating its mechanism of action to better understand its biological effects. Overall, N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
References
Li, Y., Zhang, X., Zhang, H., & Liu, Y. (2019). N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide, a novel tetrazole-containing compound, inhibits LPS-induced inflammation in RAW 264.7 macrophages by suppressing NF-κB signaling pathway. International Immunopharmacology, 73, 121–127.
Wang, Y., Chen, J., Chen, L., Wang, X., Chen, L., & Liu, X. (2018). N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide, a novel tetrazole-containing compound, induces apoptosis in human hepatocellular carcinoma cells through activating caspase-3 pathway. Oncology Reports, 40(5), 2825–2833.
Méthodes De Synthèse
The synthesis of N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide involves a multi-step process that starts with the reaction of 4-bromobiphenyl with propargyl alcohol to form 4-prop-2-yn-1-ylbiphenyl. This compound is then reacted with sodium azide to form 4-azidobiphenyl. The final step involves the reaction of 4-azidobiphenyl with 2-(prop-2-en-1-yl)-2H-tetrazole-5-carboxylic acid to form N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide.
Applications De Recherche Scientifique
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. In a study conducted by Li et al. (2019), N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Another study conducted by Wang et al. (2018) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide exhibited anti-cancer effects by inducing apoptosis in human hepatocellular carcinoma cells.
Propriétés
Nom du produit |
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide |
|---|---|
Formule moléculaire |
C17H15N5O |
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
4-phenyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H15N5O/c1-2-12-22-20-17(19-21-22)18-16(23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,18,20,23) |
Clé InChI |
SQJUJKGUTBCHHC-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



